
1-Acetylcyclopropanecarboxylic acid
Overview
Description
1-Acetylcyclopropanecarboxylic acid (CAS: 56172-71-5) is a cyclopropane derivative with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its structure features a cyclopropane ring substituted with an acetyl group (–COCH₃) and a carboxylic acid (–COOH) at adjacent positions. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules. Commercial suppliers, such as Wuhan Xinxin Jiali Biotechnology (China) and CymitQuimica, highlight its role in producing intermediates for drug development .
Mechanism of Action
Target of Action
The primary target of 1-Acetylcyclopropanecarboxylic acid is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .
Mode of Action
This compound interacts with its target, the enzyme 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .
Biochemical Pathways
This compound affects the ethylene biosynthesis pathway . This pathway is crucial for many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress . The compound’s action on the pathway results in the production of ethylene, a plant hormone .
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its bioavailability.
Result of Action
The action of this compound results in the production of ethylene, a plant hormone . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . This suggests that the presence of certain microorganisms in the environment could potentially affect the action of this compound.
Biological Activity
1-Acetylcyclopropanecarboxylic acid (ACCA) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This compound is structurally related to 1-amino-cyclopropane-1-carboxylic acid (ACCA), which serves as a precursor to ethylene, a pivotal plant hormone. The biological activities of ACCA span various domains, including plant physiology, antimicrobial properties, and potential therapeutic applications.
Overview of Biological Activities
The biological activity of ACCA can be categorized into several key areas:
- Plant Growth Regulation : As an ethylene precursor, ACCA plays a crucial role in regulating plant growth and development processes such as fruit ripening, senescence, and response to biotic and abiotic stresses. Ethylene acts as a signaling molecule that modulates plant defense mechanisms against pathogens and environmental stressors .
- Antimicrobial Properties : Cyclopropane derivatives, including ACCA, have been studied for their antimicrobial effects. These compounds exhibit activity against various pathogens, indicating their potential use in agricultural applications to enhance crop resilience .
- Enzyme Inhibition : ACCA has been implicated in the inhibition of certain enzymes, which may contribute to its biological activity. For instance, its structural characteristics allow it to interact with enzyme active sites, potentially leading to therapeutic applications in combating diseases caused by pathogenic bacteria .
The mechanisms underlying the biological activities of ACCA are multifaceted:
- Ethylene Biosynthesis : ACCA is converted to ethylene through the action of ACC oxidase. This conversion is particularly significant under stress conditions where ethylene production is upregulated, leading to enhanced plant defense responses .
- Signaling Pathways : Recent studies suggest that ACCA may function as a signaling molecule itself, interacting with other plant hormones such as abscisic acid (ABA) and salicylic acid (SA) to modulate stress responses . This interaction highlights the complexity of plant signaling networks and the potential for ACCA to influence multiple pathways.
Table 1: Summary of Biological Activities of this compound
Case Study: ACCA in Plant Defense Mechanisms
In a study investigating the efficacy of ACCA on maize plants, researchers found that the application of this compound significantly improved the plants' resilience against both biotic and abiotic stressors. The study highlighted how ACCA modulates ethylene biosynthesis, which in turn activates defense mechanisms against pathogens. The results indicated that maize treated with ACCA showed increased root hair growth and enhanced shoot development compared to untreated controls .
Scientific Research Applications
The search results provide information on cyclopropanecarboxylic acid and its derivatives, including 1-acetylcyclopropanecarboxylic acid and 1-aminocyclopropane-1-carboxylic acid (ACCA). ACCA is relevant in plant physiology and agriculture . this compound is a chemical compound with potential uses in various scientific applications .
Overview
This compound, also known as 1-ethanoylcyclopropane-1-carboxylic acid, is a cyclopropanecarboxylic acid with an acetyl group at the 1-position . Its molecular formula is C6H8O3, and its molecular weight is 128.13 .
Other names :
- This compound
- 1-Acetylcyclopropane-1-carboxylic acid
- 1-Acetyl-1-carboxycyclopropane
- 1-Ethanoylcyclopropane-1-carboxylic acid
Applications in Scientific Research
While the search results do not directly detail specific applications of this compound, they do provide information on related compounds and their uses, which can suggest potential research areas.
- Plant Defense Mechanisms: ACCA can modulate ethylene biosynthesis, which in turn can alter plant defense mechanisms, helping plants cope with various stress factors .
- Crop Protection: Understanding the molecular interactions of ACCA with maize proteins can lead to improved crop protection strategies and advancements in sustainable agriculture practices .
- Ethylene Precursor Studies : 1-aminocyclopropane-1-carboxylic acid (ACC) is a precursor to ethylene, a plant hormone involved in fruit ripening, senescence, and stress response. Studying conjugates of ACC, like 1-([gamma]-L-glutamylamino)cyclopropane-1-carboxylic acid (GACC), can provide insights into ethylene metabolism and its regulation .
- Neuroreport : Cyclopropanecarboxylic acid modulates NMDA-induced cytosolic calcium levels in cultured cerebellar granule cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-acetylcyclopropanecarboxylic acid in laboratory settings?
- Methodological Answer : Synthesis of cyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For acetylation, post-cyclopropanation steps using acetyl chloride or acetic anhydride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) are common. Purification via recrystallization or column chromatography is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of the acetyl group.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Based on safety protocols for structurally similar cyclopropane derivatives (e.g., 1-aminocyclopropanecarboxylic acid), store the compound in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks .
- Key Considerations : Avoid prolonged exposure to moisture or high temperatures, which may degrade the cyclopropane ring or acetyl group.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H NMR to confirm cyclopropane ring protons (δ 1.0–2.0 ppm) and acetyl methyl group (δ ~2.1 ppm). C NMR identifies carbonyl carbons (acetyl: ~170–210 ppm; carboxylic acid: ~170–180 ppm).
- IR : Stretching bands for carboxylic acid (2500–3300 cm, broad) and acetyl C=O (~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the reactivity of this compound in organic synthesis?
- Methodological Answer : The cyclopropane ring’s angle strain (~60°) increases susceptibility to ring-opening reactions. In acidic or nucleophilic environments, the ring may undergo cleavage, forming allylic or propargylic intermediates. Computational studies (DFT) can predict regioselectivity in reactions like hydrogenation or electrophilic additions .
- Experimental Design : Compare reactivity with non-strained analogs (e.g., cyclohexanecarboxylic acid) under identical conditions to isolate strain effects.
Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 2–12 and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated or ring-opened products) using LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life .
- Data Contradictions : Discrepancies in degradation pathways may arise due to competing mechanisms (e.g., acid-catalyzed vs. thermal decomposition).
Q. How can this compound be utilized as a precursor in peptide chemistry or enzyme inhibition studies?
- Methodological Answer : Incorporate the compound into peptide chains via solid-phase synthesis, using carbodiimide coupling agents (e.g., EDC/HOBt). For enzyme studies, evaluate its interaction with target proteins (e.g., acetyltransferases) via kinetic assays (IC, K) and X-ray crystallography to map binding sites .
- Advanced Tip : Isotopic labeling (e.g., C-acetyl group) enables tracking in metabolic or mechanistic studies.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylic Acid Derivatives
Structural and Functional Overview
The table below compares key structural features, properties, and applications of 1-acetylcyclopropanecarboxylic acid with analogous compounds:
This compound
- Synthetic Utility: Primarily used as a scaffold in medicinal chemistry.
trans-2-Phenylcyclopropane-1-carboxylic Acid (PCCA)
- Ethylene Regulation: Acts as a competitive inhibitor of ACC oxidase (ACO), reducing ethylene production in plants. Demonstrated 30% higher inhibitory activity compared to AVG (2-aminoethoxyvinyl glycine) in Arabidopsis trials .
1-Fluorocyclopropane-1-carboxylic Acid
- Fluorine Effects: The electronegative fluorine atom increases metabolic stability, making it valuable in designing protease inhibitors. Reported to resist enzymatic degradation 5x longer than non-fluorinated analogs .
1-Allylcyclopropanecarboxylic Acid
- Polymer Chemistry: Serves as a monomer in cyclopropane-containing polymers. Its allyl group enables radical polymerization, yielding materials with tunable thermal stability .
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Peptide Engineering: The Boc (tert-butoxycarbonyl) group protects the amino group during solid-phase synthesis. Used in cyclic peptide designs to enhance conformational rigidity .
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Plant Biology: ACC is the immediate precursor of ethylene, a phytohormone regulating fruit ripening and stress responses. ACC synthase (ACS) converts S-adenosylmethionine (SAM) to ACC, which is then oxidized by ACC oxidase (ACO) to ethylene .
- Research Impact : Over 200 studies (e.g., ) detail ACC's role in gene regulation under hypoxia and pathogen attack.
Properties
IUPAC Name |
1-acetylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYLBIVCRZUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557301 | |
Record name | 1-Acetylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56172-71-5 | |
Record name | 1-Acetylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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